molecular formula C27H27FN2O7 B10897004 Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10897004
M. Wt: 510.5 g/mol
InChI Key: WTWYYSMLYCVBKR-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hexahydroquinoline core, a fluorinated nitrophenoxy group, and an ethyl ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 5-fluoro-2-nitrophenoxy intermediate, which can be synthesized through a nucleophilic aromatic substitution reaction involving 5-fluoro-2-nitrophenol and an appropriate alkylating agent . This intermediate is then coupled with a methoxyphenyl derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, fluorinated nitrophenoxy compounds, and methoxyphenyl derivatives. Examples include:

Uniqueness

Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C27H27FN2O7

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 4-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27FN2O7/c1-4-36-27(32)24-15(2)29-19-6-5-7-21(31)26(19)25(24)16-8-11-22(35-3)17(12-16)14-37-23-13-18(28)9-10-20(23)30(33)34/h8-13,25,29H,4-7,14H2,1-3H3

InChI Key

WTWYYSMLYCVBKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CCC2)C

Origin of Product

United States

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